molecular formula C9H8BrN3S B1380020 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide CAS No. 1216138-82-7

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide

Cat. No.: B1380020
CAS No.: 1216138-82-7
M. Wt: 270.15 g/mol
InChI Key: IMWSZEJEZJRRIQ-UHFFFAOYSA-N
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Description

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide (CAS 1216138-82-7) is a valuable chemical intermediate in medicinal chemistry and oncology research. It features a bromo-methyl substituted imidazo[1,2-a]pyridine core, a privileged scaffold known for a broad spectrum of pharmacological activities . The bromo substituent at the 6-position and the methyl group at the 8-position make this compound a versatile building block for further structural diversification via cross-coupling reactions, such as Suzuki-Miyaura reactions, which are commonly used to introduce aromatic and heteroaromatic groups to explore structure-activity relationships (SAR) . The imidazo[1,2-a]pyridine scaffold is of significant interest in drug discovery, particularly in the development of novel anticancer agents. Research indicates that derivatives of this scaffold can function as potent inhibitors of key biological targets, such as the PI3Kα pathway, which is frequently dysregulated in various cancers . Furthermore, novel imidazo[1,2-a]pyridine compounds have demonstrated promising cytotoxic and anti-proliferative effects against cancer cell lines, including breast cancer cells, by inducing cell cycle arrest and apoptosis . As such, this carbothioamide serves as a critical precursor for researchers designing and synthesizing new compounds for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. For more detailed specifications, including molecular weight, formula, and SMILES, please refer to the product information section.

Properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWSZEJEZJRRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the carbothioamide group .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Group Biological Activity/Notes
Target Compound 6-Br, 8-CH₃, 2-C(S)NH₂ C₉H₈BrN₃S 286.15 (calc.) Carbothioamide Not explicitly reported; inferred from analogs
8-Amino-6-bromoimidazo[1,2-a]pyridine 6-Br, 8-NH₂ C₇H₆BrN₃ 226.05 Amino (-NH₂) CDK2 inhibitor
Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-CH₃, 2-COOCH₃ C₁₀H₉BrN₂O₂ 269.10 Methyl ester (-COOCH₃) Intermediate for drug synthesis
6-Bromo-8-fluoroimidazo[1,2-a]pyridine 6-Br, 8-F C₇H₄BrFN₂ 223.02 Fluoro (-F) Improved lipophilicity/bioavailability
6,8-Dibromoimidazo[1,2-a]pyridine 6-Br, 8-Br C₇H₄Br₂N₂ 285.93 Dual bromo substitution Enhanced electrophilicity/reactivity

Physicochemical Properties

  • Lipophilicity : Fluoro and methyl groups increase lipophilicity (logP), enhancing membrane permeability. For example, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine has a predicted density of 1.73 g/cm³, suggesting compact packing .
  • Solubility: Amino and ester derivatives generally exhibit higher aqueous solubility than bromo/methyl analogs due to polar functional groups .

Biological Activity

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a bromine atom and a carbothioamide functional group. Its structure is critical for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamideMCF-7 (breast cancer)12.5
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamideA549 (lung cancer)15.0
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamideDU-145 (prostate cancer)10.0

The compound exhibited a dose-dependent inhibition of cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide has been investigated for antimicrobial effects. Preliminary tests indicated activity against both gram-positive and gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The carbothioamide group may interact with key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of the imidazo ring may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Case Studies

A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations led to increased apoptosis markers, including caspase activation and PARP cleavage. This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Another investigation focused on its antimicrobial properties against resistant strains of bacteria. The findings indicated that the compound could inhibit bacterial growth effectively, suggesting it may be useful in addressing antibiotic resistance.

Q & A

Basic: What are optimized synthetic routes for preparing 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide?

Methodological Answer:
The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core, followed by thioamide functionalization. Key steps include:

  • Halogenation : Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in chloroform or DCM, as demonstrated in structurally similar compounds .
  • Thioamide Introduction : Reacting the brominated intermediate with thionation reagents (e.g., Lawesson’s reagent or P₄S₁₀) under inert conditions. Solvent choice (e.g., toluene or THF) and temperature (60–100°C) are critical for yield optimization .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: Which techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves regiochemistry of bromine and methyl substituents. For example, similar imidazo[1,2-a]pyridine derivatives were analyzed using monoclinic P2₁/c space groups, with refinement of H-bonding networks .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions. Key signals: ~δ 2.5 ppm (methyl), δ 7.5–8.5 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~312.03 g/mol) and detects impurities .

Basic: What are common impurities in its synthesis, and how are they analyzed?

Methodological Answer:

  • Byproducts : Partial debromination or incomplete thioamide formation.
  • Detection :
    • HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) quantifies impurities ≥0.1% .
    • TLC (silica, UV visualization) monitors reaction progress using Rf values .

Advanced: How can regioselective functionalization at the 6-bromo position be achieved?

Methodological Answer:

  • Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ in DMF introduces aryl/heteroaryl groups. Selectivity is ensured by steric hindrance from the 8-methyl group .
  • Nucleophilic Substitution : Replace bromine with azide (NaN₃, DMF, 80°C) for click chemistry applications. Reaction progress is tracked via IR (azide peak ~2100 cm⁻¹) .

Advanced: What strategies identify its biological targets (e.g., kinase inhibition)?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., CDK2). The thioamide group may chelate Mg²⁺ in ATP-binding pockets .
  • Biochemical Assays :
    • Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assay (Promega). Compare with 6-fluoro analogs (IC₅₀ ~50 nM for CDK2) .
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) .

Advanced: How can computational modeling predict its reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states. The 6-bromo site shows lower activation energy (~15 kcal/mol) vs. other positions due to electron-withdrawing effects .
  • Reaction Pathway Screening : ICReDD’s quantum chemical workflows predict optimal solvents (e.g., DMF > THF) and catalysts (e.g., Pd vs. Cu) .

Advanced: What challenges arise in solubility optimization for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for aqueous solubility ≥1 mM. Dynamic light scattering (DLS) monitors aggregation .
  • Prodrug Design : Esterify the thioamide to improve logP. Hydrolysis under physiological conditions regenerates the active form .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

  • Analog Synthesis : Replace 8-methyl with CF₃ or Cl to assess steric/electronic effects. Compare IC₅₀ in kinase assays .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent polarity (e.g., bromine vs. iodine) with bioactivity .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control ATP concentrations (1 mM vs. 10 µM) in kinase assays to avoid false negatives .
  • Metabolic Stability Testing : Human liver microsome (HLM) assays identify rapid degradation (e.g., CYP3A4-mediated), which may explain variability in cell-based vs. in vivo results .

Advanced: Can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM for halogenation. CPME is biodegradable and reduces EHS risks .
  • Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki couplings, achieving >90% recovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Reactant of Route 2
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide

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